molecular formula C27H28N2O3 B11103232 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide

Cat. No.: B11103232
M. Wt: 428.5 g/mol
InChI Key: ZYKHUXQCABBWLY-OGLMXYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by its complex structure, which includes methoxy and methylphenyl groups, making it a subject of interest in various fields of chemical research.

Preparation Methods

The synthesis of N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions. The specific steps are as follows:

    Starting Materials: The synthesis begins with the selection of appropriate hydrazide and aldehyde or ketone.

    Reaction Conditions: The reactants are dissolved in a suitable solvent (e.g., ethanol) and heated under reflux.

    Formation of Schiff Base: The reaction mixture is maintained at the reflux temperature until the formation of the Schiff base is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

    Isolation and Purification: The product is then isolated by filtration, washed with cold solvent, and purified by recrystallization.

Chemical Reactions Analysis

N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic ring.

    Hydrolysis: Acidic or basic hydrolysis can break the Schiff base linkage, leading to the formation of the original hydrazide and aldehyde or ketone.

Scientific Research Applications

N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with enzymes and other proteins, altering their activity. The presence of methoxy and methylphenyl groups allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.

Comparison with Similar Compounds

N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide can be compared with other Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C27H28N2O3/c1-18-7-5-9-21(13-18)27(22-10-6-8-19(2)14-22)16-23(27)26(30)29-28-17-20-11-12-24(31-3)25(15-20)32-4/h5-15,17,23H,16H2,1-4H3,(H,29,30)/b28-17+

InChI Key

ZYKHUXQCABBWLY-OGLMXYFKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC)C4=CC=CC(=C4)C

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)NN=CC3=CC(=C(C=C3)OC)OC)C4=CC=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.